4-(Propan-2-yl)piperazine-1-carboximidamide
Description
4-(Propan-2-yl)piperazine-1-carboximidamide (CAS: 85063-72-5) is a piperazine derivative featuring an isopropyl substituent at the 4-position and a carboximidamide functional group. Its molecular formula is C₈H₁₈N₄ (molar mass: 170.26 g/mol) . The carboximidamide group (-C(=NH)NH₂) confers basicity and hydrogen-bonding capacity, making it a candidate for pharmaceutical applications, particularly in receptor-targeted therapies.
Properties
CAS No. |
85063-72-5 |
|---|---|
Molecular Formula |
C8H18N4 |
Molecular Weight |
170.26 g/mol |
IUPAC Name |
4-propan-2-ylpiperazine-1-carboximidamide |
InChI |
InChI=1S/C8H18N4/c1-7(2)11-3-5-12(6-4-11)8(9)10/h7H,3-6H2,1-2H3,(H3,9,10) |
InChI Key |
WLQWTDSLRYOIHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(CC1)C(=N)N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-(Propan-2-yl)piperazine-1-carboximidamide typically involves the reaction of piperazine derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of piperazine with isopropylamine and cyanamide under specific conditions to yield the desired compound . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-(Propan-2-yl)piperazine-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or other reduced forms.
Scientific Research Applications
4-(Propan-2-yl)piperazine-1-carboximidamide has a wide range of scientific research applications:
Biology: The compound is used in biochemical assays and as a ligand in binding studies.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Propan-2-yl)piperazine-1-carboximidamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition or activation of enzymatic reactions, leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Piperazine-1-carboximidamide derivatives vary widely based on substituents at the 4-position. Key examples from the literature include:
Key Observations :
- Electron-donating groups (e.g., methoxy) improve solubility but may reduce metabolic stability.
- Electron-withdrawing groups (e.g., trifluoromethyl, fluoro) enhance receptor affinity due to increased polarity .
- Aromatic vs. aliphatic substituents : Isopropyl (aliphatic) increases lipophilicity, favoring blood-brain barrier penetration, while phenyl derivatives (aromatic) enhance π-π interactions with biological targets .
Functional Group Modifications: Carboximidamide vs. Carboxamide
The carboximidamide group (-C(=NH)NH₂) distinguishes these compounds from carboxamide analogues (-CONH₂). For example:
- N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide (C₁₄H₂₀ClN₃O) has a carboxamide group, reducing basicity compared to carboximidamides. The piperazine ring adopts a chair conformation, similar to carboximidamide derivatives, but the lack of amidine limits hydrogen-bonding capacity .
- This compound ’s amidine group can protonate under physiological conditions, enhancing interactions with anionic binding sites (e.g., TAAR1 receptors) .
Salt Forms and Solubility
Salt formation significantly impacts solubility and bioavailability:
- 4-(3-Methoxyphenyl)piperazine-1-carboximidamide sulfate (CAS: 1417567-42-0): Sulfate salt improves aqueous solubility for intravenous formulations .
- 4-(2-Chlorophenyl)piperazine-1-carboximidamide hydroiodide : Hydroiodide salt may enhance crystallinity and shelf stability .
- The free base form of this compound is less soluble but more lipophilic, favoring oral absorption .
Structural Conformations
X-ray crystallography of related compounds (e.g., N-(4-Chlorophenyl)-4-ethylpiperazine-1-carboxamide) reveals a chair conformation for the piperazine ring, with bond lengths and angles consistent across derivatives. Substituents influence ring puckering; bulky groups (e.g., isopropyl) may induce slight distortions, affecting binding pocket compatibility .
Biological Activity
4-(Propan-2-yl)piperazine-1-carboximidamide, a compound with the CAS number 85063-72-5, belongs to a class of piperazine derivatives that have garnered attention for their diverse biological activities. This article explores the compound's biological activity, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure highlights the presence of a piperazine ring, which is often associated with various pharmacological properties.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Antitumor Activity : Studies have demonstrated that this compound can inhibit the proliferation of cancer cell lines, showcasing its potential as an anticancer agent.
- Antimicrobial Effects : Preliminary data suggest that it may possess antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.
The mechanisms through which this compound exerts its effects involve:
- Inhibition of Key Enzymes : Similar compounds have shown the ability to inhibit enzymes involved in cancer cell proliferation and survival.
- Modulation of Signaling Pathways : There is evidence that this compound may interact with specific signaling pathways that regulate cell growth and apoptosis.
Antitumor Activity
A significant study evaluated the effects of various piperazine derivatives on cancer cell lines. The findings indicated that this compound exhibited an IC50 value in the low micromolar range against several cancer types (e.g., MDA-MB-231 and HepG2), suggesting potent antitumor activity.
| Compound Name | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| This compound | 0.126 | MDA-MB-231 |
| Control (Doxorubicin) | 1.10 | MDA-MB-231 |
Antimicrobial Activity
In a separate investigation into antimicrobial properties, this compound was tested against various bacterial strains. Results indicated moderate activity against Gram-positive bacteria, with MIC values suggesting potential for development as an antimicrobial agent.
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | >64 |
Case Studies
Several case studies have highlighted the therapeutic potential of piperazine derivatives in clinical settings:
- Case Study on Cancer Treatment : A clinical trial involving piperazine derivatives showed promising results in patients with advanced solid tumors, leading to further exploration of compounds like this compound.
- Case Study on Infections : In a study addressing antibiotic resistance, derivatives were tested for efficacy against resistant strains, with some compounds demonstrating significant activity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
